The table below summarizes the physicochemical properties for a related compound, 4-((4-(Allyloxy)phenyl)sulfonyl)phenol (CAS No. 97042-18-7), which may serve as a useful reference [1].
| Property | Value / Description |
|---|---|
| CAS No. | 97042-18-7 |
| Molecular Formula | C₁₅H₁₄O₄S |
| Formula Weight | 290.33 g/mol |
| Melting Point | 168 - 170 °C |
| Boiling Point | 495.8 ± 35.0 °C (Predicted) |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) |
| Water Solubility | 5.95 mg/L at 20 °C |
| pKa | 7.23 ± 0.15 (Predicted) |
| Log P (Octanol-Water) | 2.12 at 20 °C |
| Form | White to Off-White Solid |
| Solubility | Slightly soluble in Chloroform (heated), DMSO, Methanol |
| Stability | Light Sensitive |
The compound 4-((4-(Allyloxy)phenyl)sulfonyl)phenol is classified under the Globally Harmonized System (GHS) as follows [1]:
While a specific synthesis protocol for 4-phenylsulfanylphenol was not located, the following method for preparing a different sulfonyl fluoride triazole compound provides an example of a relevant synthetic approach involving copper catalysis [2].
Copper-Catalyzed Synthesis of Triazole Sulfonyl Fluorides [2]
This protocol is noted for its mild conditions and functional group tolerance, making it applicable for synthesizing derivatives from aromatic alkynes with both electron-donating and electron-withdrawing groups, as well as aliphatic alkynes [2].
Emerging research on novel Bisphenol S (BPS) analogs, which share structural features with the sulfonylphenol compound above, indicates potential biological activity. Studies using in vitro models suggest some analogs may interact with nuclear receptors and disrupt metabolic processes [3].
One study screened several BPS analogs for their potential obesogenic effects [3]:
The general mechanism by which such chemicals can act as endocrine disruptors is complex and can extend beyond direct receptor binding to include alterations in receptor expression, effects on co-regulators, and epigenetic modifications [4]. The following diagram illustrates these potential pathways.
Potential Mechanisms of Action for Bisphenol Analogs [4]
Given the lack of direct data on 4-phenylsulfanylphenol, I suggest the following to advance your research:
Sulfur-containing phenolic compounds represent a specialized class of phytochemicals that combine the redox-active properties of phenols with the versatile chemistry of sulfur, creating molecules with significant potential in pharmaceutical development and therapeutic applications. These hybrid compounds occur naturally in various sources, including garlic, onions, cruciferous vegetables, and marine organisms, while also being synthesized to enhance their bioavailability and biological activity. The strategic incorporation of sulfur into phenolic structures leads to unique chemical properties that profoundly influence their mechanism of action in biological systems, particularly in modulating oxidative stress responses and interacting with key cellular signaling pathways. Recent research has illuminated how these compounds function beyond simple antioxidants, acting as redox modulators that can activate cellular defense mechanisms through specific molecular targets [1].
The significance of sulfur-phenolic hybrids in drug discovery stems from their ability to influence critical biological processes, including phase II enzyme induction, antioxidant response element activation, and inflammatory pathway modulation. Unlike conventional phenolics, sulfur-containing variants often demonstrate enhanced bioavailability and tissue retention, addressing key limitations that have hampered the therapeutic development of natural phenolic compounds. Furthermore, the sulfur moiety enables unique reaction chemistries with biological thiols and metal centers, expanding their molecular targets beyond those typically accessible to purely phenolic structures. This comprehensive review examines the chemical diversity, biological mechanisms, analytical approaches, and experimental protocols relevant to these compounds, providing researchers with the technical foundation needed to advance their pharmaceutical development [2] [3].
Sulfur-containing phenolic compounds encompass several distinct structural classes based on the oxidation state of sulfur and its positioning within the phenolic framework. These structural variations profoundly influence their chemical reactivity, physicochemical properties, and biological activity, creating a diverse landscape for pharmaceutical exploration. The major structural categories include:
Sulfated Phenolics: Characterized by a sulfate group (-OSO₃⁻) esterified to the phenolic hydroxyl, these compounds represent common phase II metabolites of dietary phenolics. Sulfation dramatically increases water solubility and influences membrane transport and receptor interactions. Recent analytical studies have identified numerous sulfated phenolic acids in marine organisms, with green algae (Chlorophyta) exhibiting particularly high abundances [4].
Thioether-Linked Hybrids: These compounds feature sulfur bridges connecting phenolic units or linking phenolics to other structural domains. A notable example includes benzophenone-diketopiperazine hybrids connected via thioether linkers isolated from cave soil-derived fungi, demonstrating structural novelty with potential pharmaceutical value [5].
Sulfoxide-Containing Phenolics: Incorporating sulfinyl groups (S=O), these structures demonstrate natural chirality and often exhibit enhanced biological activity. Compound 2 from Aspergillus fumigatus GZWMJZ-152 represents a rare naturally occurring sulfoxide-containing phenolic that was resolved into enantiomerically pure forms [5].
Alkyl Phenol Sulfonates and Thiosulfonates: Synthetic derivatives featuring sulfonate (-SO₃⁻) or thiosulfonate (-SSO₂⁻) groups attached to phenolic rings through alkyl spacers. Systematic studies have demonstrated that replacing sulfonate with thiosulfonate and increasing ortho-tert-butyl substitutions enhances antioxidant potency in experimental systems [3].
Table 1: Structural Categories of Sulfur-Containing Phenolic Compounds
| Structural Category | Sulfur Oxidation State | Key Characteristics | Representative Examples |
|---|---|---|---|
| Sulfated Phenolics | +6 | High water solubility, phase II metabolites, common in marine organisms | 4-Hydroxyphenylacetic acid sulfate, Dihydroxyphenylpropionic acid sulfate |
| Thioether-Linked Hybrids | -2 | Stable sulfur bridges, connects diverse structural domains | Benzophenone-diketopiperazine hybrids from fungi |
| Sulfoxide-Containing | +4 | Chiral centers, enhanced redox activity, often enantiomerically pure | Sulfoxide-containing compounds from Aspergillus fumigatus |
| Alkyl Sulfonates/Thiosulfonates | +4/+2 | Synthetic derivatives, tunable antioxidant activity | Sodium 4-hydroxyphenyl propyl sulfonates and thiosulfonates |
The structural diversity of sulfur-containing phenolics is further enhanced by variations in the phenolic backbone itself, which can range from simple phenolic acids to complex flavonoids and polyphenolic systems. This structural versatility enables fine-tuning of physicochemical properties including log P, solubility, and molecular geometry, all critical parameters in drug design. The counterions of synthesized sulfated phenolics also merit careful attention, as potassium salts are frequently formed during synthesis and can be misidentified as free acids without comprehensive characterization [6].
Sulfur-containing phenolic compounds exhibit complex redox behavior that extends beyond conventional hydrogen donation mechanisms associated with standard antioxidants. These compounds participate in sophisticated redox cycles that involve reversible oxidation of both the phenolic hydroxyl and sulfur moieties, enabling them to function as versatile redox sensors and catalysts within biological systems. The antioxidant efficacy of these compounds has been systematically demonstrated to increase with structural modifications such as replacement of sulfonate groups with thiosulfonates and addition of tert-butyl groups at ortho positions, highlighting the importance of strategic molecular design [3].
The antioxidant mechanisms of sulfur-phenolic hybrids include:
The Keap1/Nrf2/ARE signaling axis represents a primary molecular target for sulfur-containing phenolic compounds, mediating many of their cytoprotective and chemopreventive effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. Electrophilic compounds or oxidative stress can modify critical cysteine residues on Keap1, leading to Nrf2 stabilization and translocation to the nucleus where it activates antioxidant response element (ARE)-driven gene expression [1] [7].
Sulfur-containing phenolics influence this pathway through multiple mechanisms:
The dual role of Nrf2 in both cancer prevention and progression underscores the importance of contextual therapeutic application. While Nrf2 activation can protect normal tissues from carcinogenesis, excessive activation in established tumors may promote cancer cell survival and therapeutic resistance [7]. This nuanced relationship highlights the need for precisely tuned modulation rather than blanket activation or inhibition of the pathway.
Sulfur-containing phenolic compounds demonstrate significant anti-inflammatory activity, largely mediated through modulation of key inflammatory signaling pathways. These compounds have shown particular efficacy in suppressing the TLR/NF-κB/NLRP signaling cascade, a central driver of inflammatory responses that is increasingly implicated in cancer progression and therapy resistance. The multi-targeting capability of sulfur-phenolic hybrids enables simultaneous intervention at multiple points in these interconnected pathways, potentially overcoming the limitations of single-target approaches [8].
The molecular mechanisms underlying their anti-inflammatory effects include:
The anti-inflammatory potency of these compounds is structure-dependent, with specific sulfur-containing alkyl phenols demonstrating maximal activity in carrageenan-induced inflammation models when featuring a single tert-butyl group at the ortho-position [3]. This structure-activity relationship highlights the importance of molecular design in optimizing therapeutic efficacy.
The analysis of sulfur-containing phenolic compounds presents unique challenges due to their structural diversity, polarity range, and labile character. Advanced analytical workflows have been developed to address these challenges, enabling comprehensive characterization of complex biological samples. A structure-based data processing workflow has been specifically designed for the identification of sulfated phenolic compounds in marine organisms, revealing distinct taxonomic patterns across green, brown, and red algae [4].
The key components of an effective analytical approach include:
This integrated approach has demonstrated that sulfated phenolics frequently outnumber their non-sulfated counterparts in marine organisms, underscoring the importance of specialized analytical methods for this compound class [4]. The workflow successfully differentiates phenolic profiles across seaweed taxa, with green algae exhibiting the highest abundance of phenol and phenolic acid sulfates, while brown algae are characterized by predominance of phlorotannins.
Complete structural characterization of sulfur-containing phenolic compounds often requires complementary techniques beyond mass spectrometry, particularly for novel structures and chiral centers. The structural elucidation workflow typically includes:
The critical importance of counterion identification in synthesized sulfated phenolics cannot be overstated, as misassignment remains common in the literature. Comprehensive characterization including elemental analysis, IR spectroscopy, and careful NMR interpretation is essential to correctly identify potassium salts that are frequently formed during workup with potassium hydroxide [6].
Figure 1: Comprehensive analytical workflow for sulfur-containing phenolic compounds from sample preparation to structural elucidation
Chemical sulfation provides a direct route to sulfated phenolic compounds, with several reagent systems available for introducing the sulfate moiety. The selection of appropriate sulfation conditions depends on the phenolic substrate, desired counterion, and stability considerations. The following protocol describes a generalized approach for chemical sulfation adapted from methods used for phenolic acids [6]:
Reagents and Materials:
Procedure:
Critical Notes:
Enzymatic sulfation offers regioselective modification under mild conditions, leveraging bacterial aryl sulfotransferases (AST) with practical sulfate donors. This method is particularly valuable for complex or polyfunctional substrates where chemical sulfation lacks selectivity. The following protocol utilizes aryl sulfotransferase from Desulfitobacterium hafniense with p-nitrophenyl sulfate (p-NPS) as sulfate donor [6]:
Reagents and Materials:
Procedure:
Critical Notes:
Table 2: Comparison of Sulfation Methods for Phenolic Compounds
| Parameter | Chemical Sulfation | Enzymatic Sulfation |
|---|---|---|
| Typical Reagents | SO₃-pyridine, SO₃-DMF, chlorosulfonic acid | Aryl sulfotransferase, p-nitrophenyl sulfate |
| Reaction Conditions | Anhydrous pyridine, 25-60°C | Aqueous buffer, pH 7.0-7.5, 30-37°C |
| Regioselectivity | Low to moderate, depends on sterics | High, enzyme-dependent |
| Functional Group Tolerance | Limited by harsh conditions | Excellent, preserves labile groups |
| Typical Yields | 24-44% for phenolic acids | Variable, often high for compatible substrates |
| Purification Challenges | Removal of inorganic salts, polar products | High polarity, aqueous conditions |
| Counterion Issues | Potassium salts commonly formed | Ammonium or sodium salts typically obtained |
Sulfur-containing phenolic compounds show significant promise in oncology, both as direct anticancer agents and as chemosensitizers that reverse drug resistance in refractory tumors. Their ability to modulate the Keap1/Nrf2 pathway presents a dual opportunity: Nrf2 activation can protect normal tissues during chemotherapy, while Nrf2 inhibition may sensitize resistant tumors that exploit this pathway for survival. The context-dependent modulation of Nrf2 signaling requires careful compound selection and dosing strategies to achieve therapeutic benefits [7].
Key applications in cancer therapy include:
The chemosensitization potential of sulfur-phenolic compounds is particularly valuable in addressing multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein. These compounds can downregulate transporter expression and function, increasing intracellular accumulation of chemotherapeutic agents. Additionally, their anti-inflammatory properties through TLR/NF-κB/NLRP pathway modulation further contribute to overcoming microenvironment-mediated resistance mechanisms [8].
The intentional incorporation of sulfur into phenolic scaffolds represents a sophisticated drug design strategy to enhance pharmaceutical properties and biological activity. Sulfur-containing motifs impart distinct characteristics that can be leveraged to optimize drug candidates:
The privileged status of sulfur-containing motifs in medicinal chemistry is evidenced by their presence in numerous approved drugs across therapeutic areas. Recent advances in synthetic methodology have expanded access to diverse sulfur functionalities, enabling more systematic exploration of structure-activity relationships in phenolic scaffolds [2].
Table 3: Therapeutic Applications of Sulfur-Containing Phenolic Compounds
| Therapeutic Area | Molecular Targets | Biological Effects | Representative Compounds |
|---|---|---|---|
| Oncology | Nrf2, Keap1, NF-κB, TLR/NLRP | Chemoprevention, chemosensitization, apoptosis induction | Sulfur-containing phenolic derivatives, synthetic thiosulfonates |
| Neurodegenerative Diseases | Oxidative stress, neuroinflammation | Neuroprotection, cognitive enhancement, protein aggregation reduction | Sulfoxide-containing phenolics from fungi |
| Cardiovascular Diseases | Vascular inflammation, oxidative stress | Endothelial protection, atherosclerosis prevention, platelet aggregation inhibition | Sulfated phenolic acids, alkyl phenols |
| Metabolic Disorders | Inflammation, oxidative stress | Insulin sensitization, lipid metabolism regulation | Sulfur-containing phenolic compounds |
| Infectious Diseases | Microbial enzymes, biofilm formation | Antimicrobial, antibiofilm, antiviral activity | Sulfated phenolics from seaweeds |
Sulfur-containing phenolic compounds represent a chemically diverse and biologically promising class of molecules with significant potential for pharmaceutical development. Their unique mechanisms of action, particularly through modulation of the Keap1/Nrf2 pathway and related redox signaling networks, position them as valuable candidates for addressing challenging therapeutic areas including chemoresistant cancers, neurodegenerative diseases, and chronic inflammatory conditions. The strategic integration of sulfur into phenolic scaffolds enhances not only their biological activity but also their drug-like properties, addressing key limitations of natural phenolics such as poor bioavailability and rapid metabolism.
Future research directions should focus on:
The phenylthio group (-SPh) is generally considered an electron-donating group. This property can stabilize molecular structures and significantly alter electronic characteristics such as absorption spectra and HOMO-LUMO energy gaps [1] [2].
The table below summarizes quantitative data on the effects of phenylthio and related substitutions from recent research:
| Compound / System | Type of Substitution | Observed Electronic Effect | Quantitative Data / Key Finding |
|---|
| Phthalocyanines [1] | Methoxyphenylthio at periphery | • Electron donation to the core • Red-shift in Q-band absorption | • Confirmed electron donation from S to phthalocyanine ring (NBO analysis) • ↓ HOMO-LUMO gap (TD-DFT calculation) | | Oligothiophenes [3] | Phenyl end-capping | • Tuning of conductive band gap • Red-shift in absorption spectra | • ↓ Energy gap with longer oligomer chain • Enhanced conductivity between chains | | Aromatic Cation Radicals [4] | Electron-donating groups (e.g., methoxy, tert-butyl) | • Stabilization of cation radical • ↑ pKa of radical cation | • pKa ~2-3 for a methoxy-substituted derivative vs. much more acidic parent compound • Lower electrode potential (e.g., -0.6V with four methyl groups) | | Phenol Antioxidants [5] | 4-(Phenylthio) substitution | • Influenced antioxidant activity via entropy | • ΔS = 116.9 ± 12.7 J K⁻¹ mol⁻¹ • Entropy change crucial for Gibbs free energy of reaction |
The following methodologies are used to probe the electronic effects of substituents:
This diagram illustrates the workflow for investigating substituent effects:
The strategic use of phenylthio substitution is demonstrated in several advanced research contexts:
One source directly references a study on the entropy effects of 4-(Phenylthio)phenol. The quantitative finding is summarized in the table below.
| Property | Value | Experimental Method | System |
|---|---|---|---|
| Entropy Change (ΔS) | ~30 J K⁻¹ mol⁻¹ | Electron paramagnetic monitoring of free phenoxyl radicals | Benzene-toluene (1:1) solution [1] |
This entropy value is reported to be in excess of the absolute entropy of the molecular rotor evolving about each of the C–S bonds, indicating that solute-solvent interactions enhance the entropy effect [1]. The measurement was made by studying the temperature dependence of an equilibrium state.
While detailed protocols for this compound are not available in the search results, the broader context of phenolic compound research and a potential investigative pathway can be outlined.
Phenolic compounds are a major focus in pharmaceutical research due to their wide range of bioactivities, including antiviral, antioxidant, and antimicrobial properties [2] [1]. Investigating their thermodynamic properties is crucial for understanding how they interact with biological targets, such as proteins. Computational methods like Molecular Dynamics (MD) simulations are key tools for studying the stability, flexibility, and binding interactions of these complexes [2] [3].
The following diagram outlines a generalized research workflow for characterizing a compound like this compound, integrating both experimental and computational approaches:
A proposed workflow for compound characterization.
4-(phenylthio)phenol is an organosulfur compound. The table below summarizes its core chemical identifiers and properties from supplier documentation and chemical databases [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | Biphenyl-4-thiol; 4-Phenylbenzene-1-thiol [1] [3] |
| Common Synonyms | 4-Biphenylthiol; 4-Mercaptobiphenyl; p-Phenylthiophenol [2] [3] |
| CAS Number | Conflicting reports: 19813-90-2 [1] [3] and 5633-55-6 [2] [4] |
| Molecular Formula | C₁₂H₁₀S [1] [2] [3] |
| Molecular Weight | 186.27 g/mol [1] [2] [3] |
| Structure | Consists of two benzene rings connected by a thioether group (-S-), with one ring bearing a thiol (-SH) functional group [5]. |
> Note: The conflicting CAS numbers and molecular formulas found in search results indicate potential data reliability issues. 19813-90-2 is associated with the formula C₁₂H₁₀S [1] [3], while 5633-55-6 is linked to C₁₂H₁₀OS [4]. Verifying these identifiers with primary sources like official chemical catalogs is essential.
While a specific protocol for this compound is not available, recent literature describes innovative strategies for constructing similar C-S bonds in complex molecules.
One advanced approach involves C3-H thiolation of pyridines via Zincke imine intermediates [6]. This method enables the direct incorporation of a thiol group at a specific position on a heterocyclic ring system, which is valuable for creating complex molecular architectures in pharmaceutical research. The general workflow is illustrated below.
The search results indicate that this compound and its structural analogs are primarily used in research and development.
The search results lack detailed physicochemical data, experimental procedures, and recent application studies for 4-(phenylthiophenol). To support your in-depth technical guide, I suggest:
This is the most widely used method for synthesizing PAES, involving the reaction of a dihalide monomer, typically 4,4'-difluorodiphenyl sulfone (DFDPS) or 4,4'-dichlorodiphenyl sulfone (DCDPS), with a bisphenol monomer [1] [2].
Detailed Protocol (Adapted from Yang et al., 2020) [1]:
Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, a condenser, and a Dean-Stark trap, combine the following:
Water Removal: Purge the system with nitrogen and heat the reaction mixture to 140 °C with stirring. Reflux for 1–6 hours to allow the toluene to azeotropically remove water formed from the deprotonation of the bisphenol. The completion of water removal is indicated when no more condensate collects in the Dean-Stark trap.
Polymerization: After removing water, increase the reaction temperature to 140–165 °C and continue the polymerization for up to 48 hours. The reaction mixture typically becomes highly viscous.
Work-up:
The following diagram illustrates the workflow for this conventional synthesis method:
A more recent advance is the superacid-catalyzed polyhydroxyalkylation, which allows for the synthesis of poly(arylene sulfide)s and related polymers at room temperature. These can later be oxidized to poly(arylene sulfone)s [3].
Detailed Protocol (Adapted from Cetina-Mancilla et al., 2023) [3]:
Monomer and Acid Handling: Perform all operations in a well-ventilated fume hood using appropriate personal protective equipment. Trifluoromethanesulfonic acid (TFSA) is extremely corrosive.
Polymerization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon):
Post-Polymerization Oxidation (to form Sulfone):
Work-up: Precipitate the final poly(arylene sulfone) into a non-solvent, filter, and dry thoroughly under vacuum.
The table below summarizes the key features of these two primary synthesis methods.
| Feature | Conventional High-Temperature SNAr [1] [4] | Room-Temperature Superacid-Catalyzed [3] |
|---|---|---|
| Core Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Superelectrophilic activation & Polyhydroxyalkylation |
| Typical Monomers | DFDPS/DCDPS + Bisphenols (e.g., BPA, BP) | Diphenyl Sulfide + Ketones (e.g., Trifluoroacetone, Isatin) |
| Reaction Temp. | 140 - 165 °C | 0 - 25 °C (Room Temperature) |
| Catalyst/Base | K₂CO₃ or Na₂CO₃ | Trifluoromethanesulfonic Acid (TFSA) |
| Key Advantage | Well-established, high molecular weights | Mild conditions, avoids high temperatures |
| Key Disadvantage | High energy input, potential side reactions at high temp. | Handles highly corrosive superacid, requires oxidation step |
Monomer Purity: The success of polycondensation reactions is highly sensitive to monomer purity. Recrystallize all solid monomers (e.g., DCDPS, BPA) and distill liquid monomers and solvents prior to use to achieve high molecular weights [1] [2].
Stoichiometric Balance: Maintain precise 1:1 stoichiometry between the dihalide and bisphenol monomers. Even slight imbalances can severely limit the achieved molecular weight [1].
Kinetic Considerations: Be aware that the reaction kinetics differ between aryl halides. Polymerizations with aryl fluorides (DFDPS) can follow a third-order rate law, while those with aryl chlorides (DCDPS) typically follow a second-order rate law, affecting reaction rate and optimization [1].
Safety: The conventional method uses high temperatures and polar aprotic solvents like DMSO. The superacid-catalyzed route involves handling highly corrosive TFSA. Conduct thorough risk assessments and use appropriate engineering controls (fume hoods) and personal protective equipment (PPE) for either method [3].
While a specific protocol for 4-(phenylthio)phenol is not available, the established methodologies for PAES synthesis provide a robust framework. The choice between the conventional high-temperature SNAr route and the emerging room-temperature superacid-catalyzed pathway depends on the target polymer structure, available monomers, and laboratory capabilities.
The table below summarizes the basic identifying information and physical properties of this compound.
| Property | Description |
|---|---|
| CAS Number | 5633-55-6 [1] [2] [3] |
| IUPAC Name | 4-(phenylsulfanyl)phenol [1] [2] [3] |
| Molecular Formula | C₁₂H₁₀OS [1] [2] |
| Molecular Weight | 202.27 g/mol [1] [2] |
| Melting Point | 108-110 °C [2] |
| Boiling Point | 133 °C / 0.1 mm [2] |
| Density | 1.250 [2] |
| Purity | Available from 95% to 99% [2] [3] |
| Physical Form | Solid (can also be a liquid or semi-solid lump) [2] [3] |
While direct protocols are unavailable, the search results indicate the context in which this chemical is used.
Handling this compound requires standard safety precautions for laboratory chemicals.
To proceed with using this compound in flame retardant synthesis without specific public protocols, you may need to adopt a research and development approach.
Given the lack of direct technical notes, you might find the following strategies helpful.
Flash photolysis represents a powerful pump-probe laboratory technique that has revolutionized our ability to study fast photochemical reactions and transient species. First developed in 1949 by Manfred Eigen, Ronald George Wreyford Norrish, and George Porter (who received the 1967 Nobel Prize in Chemistry for this invention), this method involves exciting a sample with a strong pulse of light from a pulsed laser or flash lamp (pump pulse), followed by monitoring absorption changes at short time intervals (probe pulses) to track relaxation or reaction processes. [1] Over decades, technical advancements have transformed flash photolysis into an indispensable tool with applications spanning chemistry, biology, materials science, and environmental sciences. The versatility of this technique enables researchers to investigate light-induced processes in organic molecules, polymers, nanoparticles, semiconductors, and even complex biological systems like photosynthesis. [1]
This application note focuses specifically on the photochemical behavior of S-acyl-4-phenylthiophenols, a class of sulfur-containing compounds that undergo fascinating α-bond cleavage reactions upon photoexcitation. Understanding these photoreactions requires sophisticated laser flash photolysis methodologies, which provide unparalleled insights into reaction mechanisms, transient intermediates, and kinetics. These studies are particularly relevant for drug development professionals investigating photodegradation pathways, stability of sulfur-containing pharmaceuticals, and designing photoremovable protecting groups. The following sections present comprehensive protocols, data analysis frameworks, and technical considerations for implementing these methodologies in research settings.
The photochemical properties of α-cleavage of the C–S bond in excited states of specific S-acyl-4-phenylthiophenols have been systematically investigated using steady-state and laser flash photolysis techniques. The primary compounds studied include p-biphenyl thioacetate (Me-SBP) and p-biphenyl thiobenzoate (Ph-SBP), with comparative analysis against S-phenyl thiobenzoate, which notably lacks photo-Fries rearrangement capability. [2] These compounds exhibit distinctive photobehavior characterized by efficient C–S bond cleavage while demonstrating absence of definitive photo-Fries rearrangement products, setting them apart from other aromatic carbonyl systems. [2] [3]
Both Me-SBP and Ph-SBP undergo efficient decomposition upon 254 nm photolysis in acetonitrile, regardless of dissolved oxygen concentration, confirming the prevalence of radical-based mechanisms rather than oxygen-dependent pathways. The photochemical cleavage processes have been quantified through determination of quantum yields and characterization of transient species using nanosecond laser flash photolysis systems. These studies reveal that the spin multiplicity of the bond-dissociative states plays a critical role in determining the reaction pathways and efficiencies, with significant differences observed between Me-SBP and Ph-SBP despite their structural similarities. [2]
Table 1: Molecular Structures and Key Characteristics of S-acyl-4-phenylthiophenols
| Compound Name | Abbreviation | Molecular Structure | Key Photochemical Features |
|---|
| p-Biphenyl thioacetate | Me-SBP | Acyl group: CH₃CO | • No photo-Fries rearrangement • C–S bond cleavage in highly excited triplet state • Forms biphenylylthiyl radical | | p-Biphenyl thiobenzoate | Ph-SBP | Acyl group: C₆H₅CO | • No photo-Fries rearrangement • C–S bond cleavage in lowest triplet state • Efficient intersystem crossing |
Laser flash photolysis (266 nm) of Me-SBP and Ph-SBP provides direct evidence of C–S bond cleavage in the excited state based on the observation of biphenylylthiyl radical (BTR) formation in transient absorption spectra. The quantum yields of BTR formation (Φᵣₐd) were determined to be 0.20 for Me-SBP and 0.15 for Ph-SBP, indicating moderately efficient radical generation in both systems. [2] Further investigation through triplet sensitization experiments revealed fundamental differences in the photochemical mechanisms between these structurally similar compounds. [2]
For Ph-SBP, triplet sensitization using xanthone (XT) as a sensitizer demonstrated that the lowest triplet (T₁) state is directly dissociative for the C–S bond with an efficiency exceeding 56%. In contrast, triplet sensitization of Me-SBP using acetone showed efficient formation of triplet Me-SBP but no photochemical reactions in the T₁ state. Instead, C–S bond cleavage in Me-SBP occurs in a highly excited triplet (Tₙ) state upon 355 nm laser flash photolysis, with a quantum yield (Φdec) of 0.69 for α-cleavage. [2] This distinction in reactive states – T₁ for Ph-SBP versus Tₙ for Me-SBP – highlights the profound influence of molecular structure on photochemical reactivity and the importance of detailed mechanistic studies for predicting photobehavior.
The laser flash photolysis studies of S-acyl-4-phenylthiophenols reveal complex photophysical and photochemical pathways that are highly dependent on the molecular structure and excitation conditions. The mechanistic understanding of these processes is essential for controlling photochemical outcomes and designing compounds with specific photoreactivity.
Figure 1: Photochemical Pathways of S-acyl-4-phenylthiophenols. The diagram illustrates the divergent mechanisms for Me-SBP and Ph-SBP following photoexcitation, highlighting the different reactive states (T₁ vs. Tₙ) and corresponding quantum yields for C–S bond cleavage. [2]
The mechanistic studies demonstrate that C–S bond cleavage in these compounds proceeds through radical intermediates rather than ionic pathways, as evidenced by the observation of thiyl radicals in transient absorption spectra and the insensitivity of reaction rates to oxygen concentration. [2] [4] The biphenylylthiyl radical (BTR) has been identified as the primary transient species in both systems, though its formation mechanism differs significantly between Me-SBP and Ph-SBP. For Ph-SBP, the lowest triplet state (T₁) is directly dissociative, while Me-SBP requires promotion to a higher-energy triplet state (Tₙ) for efficient bond cleavage to occur. [2]
The absence of photo-Fries rearrangement products in both compounds distinguishes them from other aromatic carbonyl systems and highlights the preference for direct C–S bond cleavage over intramolecular rearrangement pathways. This mechanistic understanding provides valuable insights for photochemists designing molecular systems with specific bond-cleavage properties or investigating sulfur-centered radical processes in biological and materials science contexts.
Steady-state photolysis serves as an essential preliminary experiment to characterize overall photochemical reactivity and identify stable photoproducts before undertaking more sophisticated time-resolved studies. The following protocol outlines the standardized approach for investigating S-acyl-4-phenylthiophenols:
Solution Preparation: Prepare acetonitrile solutions of the target compound (Me-SBP or Ph-SBP) at concentrations ranging from 0.1 to 0.5 mM in quartz cuvettes with sealable caps. Perform degassing by purging with high-purity nitrogen or argon for 15-20 minutes for oxygen-free experiments, with parallel oxygen-saturated solutions prepared by oxygen purging for comparison. [2] [4]
Irradiation Conditions: Use a low-pressure mercury lamp (254 nm) with calibrated intensity for irradiation. Maintain constant temperature (typically 25°C) using a circulating water bath or Peltier cuvette holder. Employ a monochromator or bandpass filters to ensure wavelength specificity if using polychromatic sources. [2]
Analysis and Monitoring: Collect UV-Vis spectra at regular time intervals (e.g., every 2-5 minutes) to track reaction progress. Monitor depletion of starting material and formation of photoproducts by characteristic absorption changes. Complement spectral analysis with HPLC or GC-MS identification of stable photoproducts to confirm absence of photo-Fries rearrangement products. [2] [4]
Laser flash photolysis represents the core technique for directly observing transient species and quantifying reaction kinetics in these photochemical systems. The following protocol details the standard methodology applied to S-acyl-4-phenylthiophenols:
Instrument Setup: Configure a nanosecond laser flash photolysis system with Nd:YAG laser (266 nm, 355 nm), pulsed xenon arc lamp probe source, monochromator, and fast photomultiplier or CCD detector. Calibrate laser energy using appropriate radiometers and maintain pulse energies between 1-10 mJ/pulse depending on sample sensitivity. [2] [5]
Sample Preparation: Prepare fresh acetonitrile solutions with optical densities of 0.3-0.8 at the excitation wavelength in quartz cuvettes (typically 1 cm path length). Degas solutions thoroughly by freeze-pump-thaw cycles (3-5 cycles) or inert gas purging for transient studies in the absence of oxygen. [2] [4]
Data Collection: Acquire transient absorption spectra by scanning the monochromator wavelength (typically 300-600 nm) at fixed delay times after the laser pulse. Collect kinetic traces at specific monitoring wavelengths (e.g., BTR absorption maxima) with time ranges from nanoseconds to milliseconds. Perform averaging of multiple laser shots (typically 3-5) to improve signal-to-noise ratio. [2]
Triplet Sensitization Experiments: For triplet state studies, use appropriate sensitizers such as xanthone (ET = 74 kcal/mol) for Ph-SBP or acetone (ET = 82 kcal/mol) for Me-SBP. [2] Prepare solutions containing both sensitizer (0.01-0.05 M) and compound of interest, then excite at sensitizer absorption wavelengths (e.g., 355 nm for xanthone) where the compound has minimal direct absorption. [2] [5]
For investigating photochemistry in highly excited triplet states, stepwise two-color laser photolysis provides unique mechanistic insights:
Experimental Configuration: Employ two independently tunable lasers with precise electronic delay control. Use the first laser (355 nm) for populating the lowest triplet state via sensitizer excitation, followed by the second laser (visible or UV) for promoting T₁ → Tₙ transitions after a controlled delay (10-100 ns). [2] [6]
Quantum Yield Determination: Determine quantum yields of radical formation (Φᵣₐd) by comparative actinometry using appropriate reference compounds with known photochemistry. Calculate Φdec for α-cleavage in Tₙ states by measuring BTR formation yields as a function of second laser intensity. [2]
Table 2: Laser Parameters and Experimental Conditions for Flash Photolysis Studies
| Experiment Type | Excitation Wavelength | Probe Window | Key Observables | Optimal Solution Conditions |
|---|---|---|---|---|
| Direct LFP | 266 nm | 300-600 nm | BTR formation, triplet absorption | 0.3-0.5 mM in MeCN, degassed |
| Triplet Sensitization | 355 nm (for xanthone sensitizer) | 350-650 nm | Triplet energy transfer, sensitized cleavage | 0.1 mM compound + 0.02 M sensitizer |
| Two-Color LFP | 355 nm (pump) + 450-550 nm (probe) | 400-600 nm | Tₙ state dynamics, enhanced cleavage | Optimized for efficient triplet population |
The analysis of transient absorption spectra requires careful assignment of observed features to specific chemical species and elimination of potential artifacts. For S-acyl-4-phenylthiophenols, the primary transient of interest is the biphenylylthiyl radical (BTR), which exhibits characteristic absorption maxima in the 300-400 nm region. [2] Additional spectral features may include triplet-triplet absorptions of the parent compounds (typically in the 400-500 nm range) and absorption from sensitizer triplets in energy transfer experiments. The assignment of these spectral features should be confirmed through:
Quantitative kinetic analysis provides crucial parameters for understanding photochemical mechanisms and comparing compound reactivity:
Table 3: Quantitative Photochemical Parameters for S-acyl-4-phenylthiophenols
| Compound | Φᵣₐd (BTR Formation) | Reactive State | Φdec (α-Cleavage) | Sensitizer Efficiency | Key Observations |
|---|---|---|---|---|---|
| Me-SBP | 0.20 | Tₙ (highly excited triplet) | 0.69 | Acetone (efficient) | No reaction in T₁ state, requires stepwise excitation |
| Ph-SBP | 0.15 | T₁ (lowest triplet) | >0.56 | Xanthone (effective) | Direct cleavage in lowest triplet state |
| Reference Compounds | Varies by structure | S₁ or T₁ | Dependent on substitution | Multiple options available | Structure-reactivity relationships established |
The quantum yield data reveals fundamental differences in the photochemical behavior of Me-SBP and Ph-SBP despite their structural similarity. The higher Φdec for Me-SBP (0.69) compared to its Φᵣₐd (0.20) reflects the efficiency of the stepwise excitation process in promoting C–S bond cleavage from the highly excited triplet state. [2] For Ph-SBP, the direct cleavage from the lowest triplet state provides a more efficient pathway for radical formation under single-wavelength excitation conditions.
Successful implementation of these protocols requires attention to several critical technical aspects:
Solvent Selection: Acetonitrile is typically used as a standard solvent due to its transparency in the UV region and relatively low reactivity toward transient species. Solvent polarity effects should be explored for comprehensive mechanistic understanding, though this may require adaptation of excitation wavelengths. [2] [4]
Oxygen Exclusion: Rigorous degassing is essential for triplet state and radical studies, as oxygen efficiently quenches both triplets (rate constants ~10⁹ M⁻¹s⁻¹) and carbon-centered radicals. Multiple freeze-pump-thaw cycles provide the most effective oxygen removal for quantitative studies. [4]
Laser Parameter Optimization: Pulse energy should be optimized to minimize multiphoton processes in single-color experiments while maintaining adequate signal-to-noise ratios. For two-color experiments, careful temporal alignment of pump and probe pulses is essential for resolving sequential excitation processes. [2] [6]
Concentration Range: Maintain appropriate concentrations (typically 0.1-0.5 mM) to balance sufficient signal intensity against inner filter effects and excited-state annihilation processes at high concentrations.
The methodologies and insights gained from laser flash photolysis studies of S-acyl-4-phenylthiophenols have significant implications for applied research areas:
Photostability Screening: The protocols can be adapted for rapid assessment of photodegradation pathways in sulfur-containing pharmaceuticals, enabling early identification of potential stability issues in drug development pipelines. [4]
Photoremovable Protecting Groups: The efficient C–S bond cleavage observed in these compounds, particularly the high quantum yield for Me-SBP in highly excited states, suggests potential applications in designing novel photolabile protecting groups for synthetic chemistry and controlled release systems. [2]
Polymerization Initiators: Sulfur-centered radicals generated through these photochemical pathways have demonstrated effectiveness as co-initiators in photopolymerization systems, with applications in materials science and industrial coatings. [4]
Biological Probes: The fundamental understanding of sulfur-centered radical formation and reactivity informs the design of photochemical tools for studying biological systems, including photoaffinity labeling and mechanistic studies of sulfur radical processes in proteins and enzymes. [4]
Laser flash photolysis provides powerful mechanistic insights into the photochemical behavior of S-acyl-4-phenylthiophenols, revealing distinct pathways for C–S bond cleavage dependent on molecular structure and excited-state properties. The protocols outlined in this application note enable comprehensive characterization of these photoprocesses, from initial steady-state screening to sophisticated time-resolved studies of transient intermediates. The divergent photobehavior of Me-SBP and Ph-SBP – with cleavage occurring from highly excited triplet states versus lowest triplet states, respectively – highlights the nuanced nature of photochemical reactivity and the importance of detailed mechanistic studies. These methodologies offer valuable tools for researchers across pharmaceutical, chemical, and materials sciences investigating photochemical processes, radical mechanisms, and compound stability.
The cleavage of carbon–sulfur (C–S) bonds in excited states represents a significant advancement in molecular synthesis and degradation methodologies. This process enables novel bond transformation strategies that are inaccessible through conventional ground-state chemistry, offering unique pathways for constructing complex molecular architectures. Recent advances in photochemical excitation and catalytic systems have unveiled remarkable opportunities for activating otherwise inert C–S bonds under mild conditions, providing powerful tools for synthetic chemistry, materials science, and pharmaceutical development. These Application Notes provide a comprehensive technical resource for researchers seeking to implement C–S bond cleavage methodologies in their experimental workflows, encompassing fundamental mechanistic principles, detailed experimental protocols, and practical applications across diverse chemical contexts.
The photochemical cleavage of C–S bonds in thioethers proceeds through a sophisticated mechanism involving excited state evolution from Rydberg to valence character. When thioether molecules absorb ultraviolet radiation at approximately 200 nm, electrons are promoted from non-bonding orbitals localized on sulfur atoms to the 4p Rydberg manifold. This initial excitation triggers ultrafast molecular fragmentation occurring in less than 100 femtoseconds, driven primarily by evolution along the S–C stretching coordinate. The C–S–C bending angle simultaneously serves as a key coordinate driving internal conversion through the excited state Rydberg manifold.
This mechanistic pathway involves a critical transition where primarily Rydberg-type orbitals, which are diffuse and atomic-like, gradually acquire valence character with increased πσ* or nσ* contributions as the S–C bond extends. This Rydberg-to-valence evolution creates a direct pathway for interaction with the S₀ electronic ground state at extended bond lengths, facilitating efficient radiationless nonadiabatic population transfer. The resulting energy dissipation into vibrational modes ultimately leads to C–S bond scission and molecular fragmentation. [1] [2]
Detailed theoretical investigations using complete active space self-consistent field (CASSCF) calculations and time-dependent density functional theory (TDDFT) have revealed that carbon–sulfur bond cleavage represents a common feature accompanying electronic transitions in thiophene and related compounds. These studies employ fewest-switches surface hopping (FSSH) algorithms to simulate nonadiabatic excited-state dynamics, explicitly treating quantum decoherence effects that significantly influence dynamical timescales and outcomes.
The active space for these computational models typically includes both π/π* orbitals to describe aromaticity and σ/σ* orbitals to properly characterize the C–S bond cleavage process. Analysis of potential energy surfaces reveals that minimum-energy conical intersections play essential roles in the deactivation dynamics, serving as funnels between electronic states. The accurate description of these systems requires careful consideration of quantum decoherence corrections, as different treatment approaches can substantially impact predicted excited-state lifetimes and fragmentation pathways. [3]
Table 1: Comparative Photodynamics of Thioethers Following 200 nm Excitation
| Compound | Structure | Primary Fragmentation Timescale | Key Coordinates | Competing Pathways |
|---|---|---|---|---|
| Diethyl Sulfide (DES) | Acyclic | <100 fs | S–C stretch, C–S–C bend | Direct 4p fragmentation, 4s population |
| Tetrahydrothiophene (THT) | 5-membered ring | <100 fs | S–C stretch, C–S–C bend | Enhanced S₀ ground state return |
| Thietane (THI) | 4-membered ring | <100 fs | S–C stretch, C–S–C bend | Direct 4p fragmentation, 4s population |
Objective: Investigate ultrafast C–S bond cleavage dynamics in thioethers using time-resolved photoelectron imaging (TRPEI). This protocol enables direct observation of nonadiabatic energy redistribution and fragmentation dynamics on femtosecond timescales.
Materials and Equipment:
Procedure:
Pulse Preparation:
Beam Parameters:
Sample Preparation:
Data Acquisition:
Data Analysis:
Quantum Chemistry Calculations: Perform supporting ab initio calculations at CASSCF level with basis sets such as cc-pVDZ or 6-31G* to identify critical points on potential energy surfaces and characterize Rydberg-to-valence evolution. Include sufficient electronic states in state averaging (typically 3-6 states) to ensure balanced description of Rydberg and valence manifolds.
Temperature Control: Maintain sample temperature between 298-323 K to ensure sufficient vapor pressure while minimizing thermal decomposition.
Pulse Characterization: Regularly characterize pump and probe pulse durations using autocorrelation techniques, typically achieving 100-150 fs cross-correlation.
Objective: Implement transition-metal-free C–S bond cleavage strategies for the transformation of organosulfur compounds into valuable synthetic intermediates.
Materials:
Procedure:
Photochemical Activation Method:
Electrochemical Activation Method:
Chemical Activation Method:
Reaction Monitoring: Employ in situ techniques such as FTIR or Raman spectroscopy to detect intermediate species and optimize reaction conditions.
Scope Exploration: Systematically vary substrate structure to establish limitations of methodology, paying particular attention to steric and electronic effects.
Table 2: Transformation Routes for Organosulfur Compounds via C–S Bond Cleavage
| Organosulfur Class | Activation Method | Primary Products | Key Reaction Conditions |
|---|---|---|---|
| Thioethers | UV irradiation (200 nm) | Fragmentation products | Gas phase, ultrafast dynamics |
| Thioethers | Chemical oxidants | Sulfoxides, sulfones | Controlled stoichiometry |
| Sulfoxides | Lewis acids | Carbonyl compounds | Anhydrous conditions |
| Sulfones | Copper catalysis | Sulfinate esters | Aerobic oxidation |
| Sulfonium Salts | Photoredox catalysis | Radical intermediates | Visible light irradiation |
| Sulfur Ylides | Base treatment | Ylide fragmentation products | Anhydrous, inert atmosphere |
The strategic cleavage of C–S bonds in excited states enables diverse synthetic transformations that are challenging to achieve through conventional approaches. Photochemical C–S bond cleavage serves as a powerful method for generating reactive intermediates under mild conditions, while transition-metal-free strategies provide complementary approaches that avoid potential catalyst poisoning by sulfur-containing compounds.
Recent methodologies have demonstrated particular utility in the late-stage functionalization of complex molecules, where the chemoselective cleavage of C–S bonds enables installation of various functional groups. The development of oxidative cleavage and cyanation protocols represents a significant advance, allowing direct conversion of organosulfur compounds to nitriles using molecular oxygen as an environmentally benign oxidant and ammonia as a nitrogen source. This approach exhibits exceptional functional group tolerance, accommodating thiols, sulfides, sulfoxides, sulfones, sulfonamides, and sulfonyl chlorides to deliver diverse nitrile products in excellent yields. [5]
Advanced catalyst systems play crucial roles in enabling selective C–S bond cleavage and functionalization. Heterogeneous non-precious-metal Co-N-C catalysts comprising graphene-encapsulated Co nanoparticles and Co-Nₓ sites have demonstrated remarkable effectiveness in oxidative cleavage and cyanation reactions. These systems operate through synergistic catalysis between metallic cobalt nanoparticles and atomically dispersed Co-Nₓ sites, achieving outstanding performance across broad substrate scopes while maintaining excellent recyclability without loss of efficiency.
The preparation of these advanced catalysts typically involves a support-sacrificial approach, where Co(phen)ₓ complex precursors are supported on silica and pyrolyzed at 700-900°C under inert atmosphere, followed by removal of the silica template. This method produces materials with well-defined core-shell structures where metallic cobalt nanoparticles are protected by nitrogen-doped graphene-like shells, while simultaneously featuring atomically dispersed Co-Nₓ sites on the carbon matrix. [5]
Low Photoelectron Signal: Ensure proper alignment of pump and probe beams in the interaction region. Verify molecular beam density and increase acquisition time if necessary. Check laser power stability and beam profiles.
Poor Time Resolution: Characterize cross-correlation between pump and probe pulses. Optimize dispersion compensation in UV beam paths. Verify delay stage calibration and minimize path length fluctuations.
Sample Decomposition: Implement careful purification of thioether samples. Use fresh samples and minimize exposure to light and air. Monitor sample integrity by mass spectrometry before and after experiments.
Theoretical/Experimental Discrepancies: Verify adequacy of active space in CASSCF calculations. Include sufficient electronic states in dynamics simulations. Consider solvent effects in condensed-phase studies when comparing to gas-phase experiments.
The methodologies and protocols detailed in these Application Notes provide comprehensive guidance for implementing C–S bond cleavage strategies in excited states. The ultrafast photochemical dynamics of thioethers reveal fundamental insights into nonadiabatic processes, while the diverse synthetic applications offer practical tools for molecular transformations. The continued advancement of these methodologies promises to expand the synthetic chemist's toolbox, enabling increasingly sophisticated molecular designs through controlled C–S bond activation and functionalization.
Q1: What are the basic physicochemical properties of this compound? Knowing the properties of a compound is the first step in troubleshooting its solubility.
Q2: I cannot dissolve this compound in my reaction solvent. What should I do? This is a common issue. A systematic approach to solvent selection is key.
Based on established practices in pharmaceutical and organic chemistry, here is a detailed protocol you can follow.
1. Initial Solubility Screening
2. Quantitative Solubility Measurement
3. Data Recording and Analysis Record all data meticulously. The table below outlines the essential parameters to document.
| Parameter | Description | Example |
|---|---|---|
| Compound Mass | Mass of this compound used. | 10.5 mg |
| Solvent Volume | Volume of solvent used. | 10.0 mL |
| Temperature | Precise temperature of the experiment. | 298.15 K (25°C) |
| Equilibrium Time | Time allowed for stirring to reach saturation. | 24 hours |
| Analysis Method | Technique used to determine concentration (e.g., HPLC, UV-Vis). | HPLC |
| Solubility (x) | Saturation concentration in mole fraction. | Calculated value |
The following diagram illustrates the logical workflow for this troubleshooting process.
Q1: What are the common impurities I might encounter? During synthesis or from decomposition, you may find starting materials like biphenyl or phenol, isomeric impurities such as 2-(phenylthio)phenol, and various by-products from the reaction process [1]. These typically need to be removed during the refining steps.
Q2: My compound won't crystallize. What should I do? Failed crystallization can often be traced to impure starting material or incorrect solvent choice. First, ensure your crude product is as pure as possible, for example, by using a preliminary liquid-liquid extraction to remove acidic or neutral impurities. Then, systematically screen solvents. A common and effective strategy is to use a binary solvent system like acetone and water or ethanol and n-hexane [2]. You can dissolve the compound in a good solvent at an elevated temperature and slowly add a poor solvent (anti-solvent) to induce crystallization.
Q3: How can I monitor the purification process and check final purity? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method. You can adapt methods used for similar compounds, such as the one established for 4-(methylthio)phenol. A typical setup involves a C18 column with a mobile phase of acetonitrile and water (often acidified with 0.1% phosphoric or formic acid) run with a gradient method [3]. This technique is highly effective at separating compounds with very similar polarities [4].
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Product Yield | Inefficient extraction; Premature crystallization in pipes/vessels | Optimize solvent-to-feed ratio in extraction; Implement jacketed or traced lines to maintain temperature [1] |
| Poor Crystal Quality/Form | Incorrect solvent system; Too-rapid precipitation | Re-crystallize from alternative solvent pairs (e.g., ethanol/water, acetone/n-heptane) [2]; Slow cooling rate & agitation during crystallization [2] [1] |
| Persistent Impurities in HPLC | Co-elution of impurities; Suboptimal chromatographic separation | Modify HPLC mobile phase gradient [4]; Use a "MS-compatible" method with formic acid instead of phosphoric acid for better peak shape [3] |
| Product Decomposition | Exposure to high temperatures for prolonged periods; Oxidative degradation | Minimize residence time in high-temperature zones like evaporators or falling film towers [1]; Purge and maintain an inert (e.g., Nitrogen) atmosphere during sensitive steps [1] |
Here are detailed methodologies for key purification and analysis steps, compiled from general techniques for phenolic and related compounds.
Protocol 1: Solvent-Based Recrystallization This is a standard method for achieving high purity through crystallization [2] [1].
Protocol 2: Phenol-Chloroform Extraction for Crude Purification This method is highly effective for removing proteins and lipids from a crude mixture, which is useful if your synthesis involves biological components or complex matrices [5].
Protocol 3: Analytical HPLC Method for Purity Assessment You can use this method to monitor the success of your purification [4] [3].
The following diagram illustrates the logical decision pathway for purifying this compound based on the initial purity of your sample.
You can structure your guide around the following common issues and solutions. The table below outlines potential problems and general diagnostic steps.
Table 1: Common Polymerization Issues & Troubleshooting
| Problem | Possible Causes | Diagnostic Steps & Potential Solutions |
|---|
| No Polymerization | - Incorrect monomer purity or structure.
Since this compound contains both a phenolic group and a thiol group, it could theoretically be polymerized through different routes. The diagram below illustrates two potential pathways.
The choice of pathway will dictate the polymer's properties and the specific optimization strategies required.
To build your own detailed protocols and FAQs, a systematic approach to experimentation is key. The following workflow outlines the process from initial setup to final analysis.
The following table summarizes two contemporary synthetic strategies that use phenylthiophenol derivatives as building blocks. These methods highlight trends in catalyst selection and reaction conditions.
| Method | Key Reaction | Catalyst & Conditions | Reported Outcome | Relevance |
|---|---|---|---|---|
| Dual Functionalization [1] | ipso-Hydroxylation & para-C–H Chalcogenation of Arylboronic Acids | NDI photocatalyst, visible light, room temperature, air as oxidant [1] | Moderate to high yields [1] | Demonstrates a sustainable, metal-free route to synthesize complex phenolic sulfides from basic precursors. |
| Palladium-Catalyzed Coupling [2] | C–S Bond Cross-Coupling/Sulfonylation | Pd(OAc)₂ (15 mol%), Cs₂CO₃, DMSO, 100°C [2] | Good to excellent yields (64-93%) [2] | Showcases efficient C–S bond formation using phenylthiophenols, highlighting optimal catalytic systems. |
The protocol below is adapted from a recent preprint describing the synthesis of sulfinyl compounds from phenylthiophenols, which exemplifies high-yield conditions that could inform your own experimental design [2].
The optimized reaction workflow can be visualized as follows:
Based on the general challenges in synthetic chemistry and the reviewed methodologies, here are some anticipated FAQs.
What is the most critical factor for improving yield in these C-S coupling reactions? The choice of catalyst and base system is often critical. The palladium-catalyzed method specifically identified Pd(OAc)₂ with Cs₂CO₃ in DMSO as the optimal combination, yielding up to 93% [2]. Deviating from this, for instance by using a different palladium source or a weaker base, resulted in significantly lower yields.
Are there more sustainable synthesis methods? Yes, photoredox catalysis represents a greener alternative. One described method uses a naphthalene diimide (NDI) photocatalyst, visible light, and air as a benign oxidant. It proceeds at room temperature, avoids transition metals, and still achieves moderate to high yields [1].
My reaction yield is low, what should I check?
What is the primary synthetic route discussed in the literature for similar compounds? The most detailed method available is for the alkylthiolation of phenol with dimethyldisulfide (DMDS) over a dealuminated HY zeolite catalyst to produce (methylthio)phenols [1]. The synthesis of 4-(phenylthio)phenol would follow an analogous electrophilic aromatic substitution pathway, but using diphenyldisulfide instead of DMDS.
What is the most critical parameter for controlling side reactions? According to research, the molar ratio of phenol to the disulfide reagent is the most important factor. A large excess of phenol is required to suppress disubstitution and other side reactions, thereby achieving high selectivity for the monosubstituted product [1].
What catalysts can be used? The reaction can be catalyzed by both Brønsted acids (e.g., sulfuric acid, ion-exchange resins) and Lewis acids, with the catalyst type influencing the isomer distribution [1]. Dealuminated HY zeolites have been shown to offer high activity and good selectivity, allowing for control over the ortho/para product ratio [1].
The core reaction to produce this compound is an acid-catalyzed electrophilic aromatic substitution. The key competing side reaction is disubstitution, where a second phenylthio group is added to the phenol ring.
The following diagram outlines the main and side reaction pathways:
The table below summarizes common issues, their proposed causes, and solutions based on the mechanistic study.
| Problem | Possible Cause | Proposed Solution |
|---|---|---|
| Low conversion of starting materials | Insufficient catalyst activity or amount | Ensure catalyst is properly activated (e.g., calcined at 773 K) [1]. Confirm optimal catalyst loading. |
| Low yield of the monosubstituted product | Incorrect phenol-to-disulfide ratio | Use a large excess of phenol to competitively occupy acid sites and limit disubstitution [1]. |
| Formation of disubstituted by-products | High concentration of the electrophile (PhSSPh) relative to phenol | Increase the molar ratio of phenol to diphenyldisulfide. This strongly adsorbs phenol on acid sites, limiting further reaction [1]. |
| Poor para-/ortho- selectivity | Wrong catalyst type or reaction conditions | Tune selectivity by choosing an appropriate catalyst (Brønsted vs. Lewis acid) and optimizing temperature and stoichiometry [1]. |
The following workflow is adapted from the procedure for methylthiolation, substituting dimethyldisulfide with diphenyldisulfide [1].
Key Protocol Details:
The mechanism suggests that the reaction occurs between adsorbed species. At high concentrations, phenol adsorbs strongly onto the catalyst's strongest acid sites, preventing the disulfide from adsorbing and reacting further, thus guiding the selectivity towards the monosubstituted product [1].
For a research chemical like 4-(phenylthio)phenol, a combination of techniques provides the most comprehensive purity assessment. The table below summarizes the primary methods.
| Technique | Primary Use | Key Information Provided | Applicable Standards |
|---|---|---|---|
| Ultraviolet-Visible (UV-Vis) Spectroscopy [1] | Quantification | Measures concentration of chromophores in solution using Beer-Lambert Law; simple, rapid, and cost-effective. | N/A |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) [2] [3] | Separation & Identification | Separates components in a mixture; identifies and quantifies individual impurities based on retention time and UV spectrum. | Related phenolic compounds [2] [3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [4] | Definitive Identification | Provides high confidence in identity confirmation by determining molecular weight and fragmentation pattern of the analyte and impurities. | N/A |
The following workflow diagrams a logical approach for purity assessment, from initial checks to advanced confirmation.
Here are detailed experimental protocols for the key techniques, adapted from general methods for phenolic compounds.
This method is ideal for a rapid, initial assessment of your compound.
This is the core technique for determining chromatographic purity and separating impurities.
The table below addresses common problems you might encounter during analysis.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Peak Tailing | - Active sites on column
This section addresses common theoretical and practical questions about the oxidation of 4-(phenylthio)phenol.
Q1: Why is this compound prone to oxidation? While direct studies on this specific compound are not available, the phenol group is a known oxidation site. The mechanism is expected to be similar to other polyphenols, where the hydroxyl (-OH) group can donate a proton to free radicals, forming a stabilized phenoxyl radical and halting the chain reaction of oxidation [1]. The phenylthio group may influence the electron density of the ring, potentially affecting the antioxidant properties.
Q2: What are the general strategies to prevent oxidation in the lab? The core strategies involve interrupting the free-radical oxidation chain reaction. This can be achieved by:
Use the following workflow to diagnose and address problems related to the oxidation of this compound during experiments.
Before troubleshooting, verify that oxidation is occurring.
Cross-reference your procedure with the following table to pinpoint potential issues.
| Observation | Possible Root Cause | Recommended Corrective Action |
|---|---|---|
| Rapid degradation during a reaction | Catalysis by metal impurities in solvents or reagents. | Use high-purity solvents. Add a chelating agent (e.g., EDTA). Ensure glassware is thoroughly cleaned. |
| Degradation over storage time | Exposure to atmospheric oxygen. | Store the solid compound and solutions under an inert gas (N₂, Ar). Use sealed ampules for long-term storage. |
| Color darkens upon light exposure | Photo-oxidation. | Use amber glassware. Wrap containers in aluminum foil. Perform experiments in low-light conditions. |
| Oxidation occurs despite an antioxidant | Incorrect antioxidant type or concentration. | Re-evaluate the choice of antioxidant. Consider using a synergistic combination, similar to the 2,6-di-tert-butylphenol/4-methoxyphenol system [2]. |
Based on the identified cause, implement the corrective actions from the table and re-run the experiment. Be sure to analyze the results to confirm the issue is resolved.
To generate your own internal data, you can establish the following standardized tests.
Protocol 1: Evaluating Antioxidant Efficacy
Objective: To systematically compare the effectiveness of different antioxidants in preventing the oxidation of this compound in solution.
Workflow:
Protocol 2: Forced Degradation (Oxidative Stress) Study
Objective: To intentionally degrade the compound under strong oxidative conditions to identify degradation products and pathways.
For researchers building molecules like 4-(phenylthio)phenol, here are key modern synthetic methods:
| Method | Key Feature | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Aryne-Mediated Arylation [1] | Reaction of heterocyclic thiones with aryne intermediates | CsF, MeCN, 50-60°C, 0.5-1 h | Mild conditions; avoids transition metals; high purity | Requires pre-formed aryne precursor |
| Palladium(II)-Catalyzed Tandem Coupling/Sulfonylation [2] | One-pot C-S bond formation & oxidation to sulfoxide | Pd(OAc)2, Cs2CO3, DMSO, 100°C | Broad substrate scope; direct C-H functionalization | Can over-oxidize to sulfoxide; requires Pd catalyst |
| Visible-Light Photoredox Catalysis [3] | Radical-based C-S coupling via Single Electron Transfer (SET) | Photocatalyst, visible light, room temp. | Very mild; green chemistry; versatile | Specialized equipment; optimization for new substrates can be complex |
Here is a detailed procedure based on a method from Tetrahedron for forming C(aryl)-S bonds under mild conditions [1].
1. Reaction Setup
2. Reaction Execution
3. Work-up
4. Purification
The linker is a critical component in ADCs. Here are common issues and solutions related to linker stability and payload release:
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Premature Payload Release & High Systemic Toxicity | Linker is unstable in plasma; non-specific cleavage. | Switch to a more stable linker (e.g., from cleavable to non-cleavable); optimize the conjugation site on the antibody [4] [5]. |
| Insufficient Payload Release at Tumor Site & Low Efficacy | Linker is too stable; inefficient intracellular cleavage. | Use a cleavable linker sensitive to tumor microenvironment (e.g., cathepsin-cleavable Val-Cit dipeptide) [6] [4]. |
| ADC Aggregation & Rapid Clearance | Hydrophobic payloads cause aggregation; heterogeneous DAR. | Incorporate hydrophilic linkers (e.g., PEG); use site-specific conjugation for uniform DAR [5]. |
| Lack of Bystander Killing Effect for Heterogeneous Tumors | Charged, membrane-impermeable payload (e.g., MMAF); non-cleavable linker. | Use a cleavable linker with a permeable payload (e.g., MMAE, DXd) [5]. |
Q1: What are the main benefits of photochemical C-S bond formation? Visible-light photoredox catalysis offers a green and sustainable alternative to traditional methods. It uses visible light as a renewable energy source, operates under mild conditions (often at room temperature), and avoids the need for toxic metal catalysts or strong oxidants, making it highly attractive for synthesizing complex bioactive molecules [3].
Q2: How does a "bystander effect" improve ADC efficacy? The bystander effect occurs when a hydrophobic, membrane-permeable payload is released from an ADC inside a target cell and diffuses out to kill neighboring cancer cells, regardless of their antigen expression. This is crucial for treating tumors with heterogeneous antigen expression and helps eliminate antigen-negative or resistant cell populations within the tumor, significantly enhancing the ADC's overall antitumor efficacy [5].
Q3: What is the key difference between cleavable and non-cleavable linkers in ADCs?
The optimal synthetic strategy and linker choice depend on your target molecule and application. For synthesizing compounds like this compound, the aryne method offers a robust, metal-free path. For ADC development, linker selection is a central design challenge that directly impacts safety and efficacy.
The following table summarizes experimental data for phenolic compounds and their sulfur-containing analogues from recent studies. The data for compound 2a, a 2-(phenylthio)-ethyl benzoate derivative, is the most structurally similar to 4-(phenylthio)phenol found in the current search [1].
| Compound Name / Type | Assay Type | Key Metric (IC₅₀ or equivalent) | Inference |
|---|---|---|---|
| 2a (2-(phenylthio)-ethyl benzoate) [1] | DPPH Scavenging | IC₅₀ not fully reported (see protocol below) | Showed the "highest antioxidant activity" among its series [1]. |
| α-Amylase Inhibition | IC₅₀ = 3.57 ± 1.08 µg/ml [1] | Potent antidiabetic activity; more potent than acarbose (IC₅₀ = 6.47 µg/ml) [1]. | |
| α-Glucosidase Inhibition | IC₅₀ = 10.09 ± 0.70 µg/ml [1] | Potent antidiabetic activity; more potent than acarbose (IC₅₀ = 44.79 µg/ml) [1]. | |
| Thiophenol Analogues (vs. Phenols) [2] | ABTS & DPPH Scavenging | Trolox Equivalents | Several thiophenol analogues demonstrated superior radical scavenging abilities, surpassing the reference antioxidant Trolox [2]. |
| Phenol Analogues [2] | ABTS & DPPH Scavenging | Trolox Equivalents | Overall, phenol derivatives demonstrated higher scavenging activity than thiophenols in the studied set [2]. |
For researchers to replicate or design experiments for this compound, here are the detailed methodologies from the search results.
DPPH Radical Scavenging Assay [1]:
% Inhibition = (Abs_blank - Abs_sample) / Abs_blank × 100. The IC₅₀ value can be determined from a plot of inhibition percentage against concentration.ABTS Radical Scavenging Assay [2]:
α-Amylase Inhibitory Assay [1]:
Computational Analysis (DFT Calculations) [2]:
Understanding how structural features influence antioxidant action is key to comparing different phenols.
The diagram below illustrates the two primary radical scavenging mechanisms and how the phenolic (or thiophenolic) structure contributes to radical stabilization.
While the provided data does not include a direct profile for this compound, it offers a strong foundation for inference and further research.
Phenolic sulfides are a class of compounds containing both phenolic hydroxyl groups and sulfur atoms within their molecular structure [1]. They are significant in scientific research for two main reasons:
Hydrogen sulfide (H₂S), a simple inorganic sulfide, is recognized as a vital gaseous signaling molecule in the body. It exhibits antioxidant, anti-atherogenic, and anti-apoptotic properties, playing a protective role in various physiological systems [3] [4]. The antioxidant capacity of more complex phenolic sulfides is highly dependent on their specific chemical structure. Research indicates that the position of the sulfide group in the molecule and the method of synthesis (e.g., Michael addition vs. radical addition) significantly influence their effectiveness [1].
The antioxidant activity of phenolic sulfides primarily involves neutralizing free radicals by donating hydrogen atoms from their phenolic hydroxyl groups. The incorporated sulfur atom can participate in additional redox reactions and metal chelation. The following diagram illustrates the radical scavenging pathway, a key antioxidant mechanism.
This diagram shows how phenolic sulfides function as hydrogen atom donors, neutralizing free radicals and forming stable resonance-stabilized phenoxyl radicals that break chain propagation [1] [5].
Experimental data demonstrates that specific structural features of phenolic sulfides greatly impact their antioxidant efficacy. The table below summarizes key findings from model system studies.
| Phenolic Sulfide Type / Compound | Experimental Model | Key Antioxidant Finding | Comparative Reference |
|---|---|---|---|
| Michael Addition Products (e.g., from o-, m-, p-vinylphenol with ethanedithiol) [1] | Autoxidation of lard (Oven test at 60°C) | "Considerably better antioxidant effects than BHT" [1] | BHT (Common synthetic antioxidant) |
| Radical Addition Products (from same reactants) [1] | Autoxidation of lard (Oven test at 60°C) | "Did not show any antioxidant effect" [1] | BHT (Common synthetic antioxidant) |
| Sulfated Phenolic Acids (e.g., DHPA, DHPP sulfates) [2] | In vitro assays (as flavonoid metabolites) | Serves as authentic standards for metabolic and activity studies [2] | Parent phenolic acids |
| Hydrogen Sulfide (H₂S) [3] [4] | Mammalian cellular models | Acts as a cytoprotectant and stimulates cellular antioxidant defenses via Nrf2/ARE pathway [3] | Endogenous redox balance |
The position of the sulfide group in isomeric molecules is a major determinant of activity [1]. Michael addition products exhibit superior antioxidant effects likely due to distinct electronic properties and stability of the resulting radical. In contrast, radical addition products may have structures that do not support effective radical delocalization.
To ensure the reliability and comparability of antioxidant data, standardized experimental protocols are essential. Here are methodologies commonly cited in research:
Phenolic sulfides are relevant for therapeutic and functional material development. Key research applications include:
Future research should focus on structure-activity relationship (SAR) studies to clarify how sulfide group position and molecular geometry influence activity [1]. Exploring their role as stable metabolites of dietary polyphenols could reveal new mechanisms behind health benefits of plant-based diets [2] [7].
The search results highlight two main biological activities for 4-substituted phenols, with detailed experimental data available for their effects on the Androgen Receptor (AR) and Tyrosinase.
Research into developing nonsteroidal Selective Androgen Receptor Modulators (SARMs) has generated valuable SAR data for 4-substituted phenol-based compounds [1].
The table below summarizes the binding affinity and functional activity of selected compounds from one study, demonstrating how changes to the core structure impact biological activity [1].
| Compound | Linker (X) | B-ring Substituent | AR Binding Affinity (Ki, nM) | In Vitro Transcriptional Activation (% of DHT activity) |
|---|---|---|---|---|
| R-2 (1st Gen) | Sulfide (S) | p-Acetamido | 4.9 | 50% |
| S-6 (2nd Gen) | Oxygen (O) | p-Acetamido | Similar to R-2 | 93% |
| S-18 (2nd Gen) | Nitrogen (N) | p-Acetamido | 127.4 (26x lower than R-2) | ~5% |
| S-5 | Oxygen (O) | p-Cyano | High affinity (2x > Bicalutamide) | 43% |
| S-17 | Nitrogen (N) | p-Cyano | High affinity | 21% |
Key SAR Insights and Design Rationale [1]:
A 2019 study systematically investigated the mechanism by which 4-substituted phenols induce depigmentation and immune responses against melanocytes and melanoma cells [2].
Experimental Workflow: The research used a multi-assay approach to link chemical structure to biological effect. The logical flow of these experiments is summarized in the diagram below.
Detailed Experimental Protocols [2]:
The information available online provides a solid starting point but is likely insufficient for a complete guide. To build a more comprehensive SAR analysis, I suggest you:
The table below summarizes the key thermodynamic parameters and antioxidant-related data for this compound and related compounds from the search results.
| Property | Value for this compound / Related System | Experimental Context |
|---|---|---|
| Reaction Enthalpy (ΔH₁) | 28.80 ± 3.39 kJ mol⁻¹ | Equilibrium of phenoxyl radical formation in benzene-toluene solution [1] |
| Reaction Entropy (ΔS₁) | 116.9 ± 12.7 J K⁻¹ mol⁻¹ | Same as above (benzene-toluene solution) [1] |
| Antioxidant Mechanism (in water) | SPLET (Sequential Proton Loss Electron Transfer) | Dominant mechanism for thiophenols in aqueous solution, per DFT calculations [2] |
| Antioxidant Mechanism (in gas phase) | HAT (Hydrogen Atom Transfer) | Dominant mechanism for thiophenols in gas phase, per DFT calculations [2] |
| Key Molecular Descriptor (BDE) | Lower BDE values correlate with higher activity | Bond Dissociation Enthalpy (BDE) of the O-H/S-H bond is a pivotal property [2] |
The thermodynamic and activity data are derived from specific experimental and computational methods:
The following diagram illustrates the logical workflow connecting the computational and experimental methods used to correlate physicochemical properties with antioxidant activity, as described in the research [2].
Although data for 4-(phenylthio)phenol itself is missing, the table below summarizes experimental findings and protocols from a study on its close analogues, which can serve as a reference [1].
| Compound Class | Tested Compounds | Assays Used | Key Experimental Findings | Proposed Dominant Mechanism |
|---|---|---|---|---|
| Thiophenols (Benzenethiols) | 17 substituted derivatives (e.g., with -OMe, -NH₂, -Cl groups) | ABTS and DPPH radical scavenging; DFT calculations | Several compounds showed activity superior to the reference antioxidant Trolox. Lower Bond Dissociation Enthalpy (BDE) of the S-H bond correlates with higher activity. | HAT in the gas phase; SPLET in aqueous solution [1] |
| Phenols | 17 substituted derivatives (paired with thiophenols) | ABTS and DPPH radical scavenging; DFT calculations | Overall, phenol derivatives demonstrated higher scavenging activity than their thiophenol counterparts. | HAT in the gas phase; SPLET in aqueous solution [1] |
The general experimental protocols for evaluating antioxidant activity, as described in the related research, are as follows [1]:
Based on the methodologies applied to similar compounds, here is a proposed workflow you could follow to experimentally determine the antioxidant mechanism of this compound.
In environmental science, phenols and sulfides are often studied as separate, problematic constituents in industrial wastewater and landfill leachate. The table below summarizes experimental data on their removal using an augmented Sequencing Batch Reactor (SBR) system [1].
| Target Pollutant | Removal Efficiency by SBR (%) | Removal Efficiency by PZE-SBR (%) | Removal Efficiency by PAC-SBR (%) | Removal Efficiency by PZ-SBR (%) |
|---|---|---|---|---|
| Phenols | Data not specified | Data not specified | Data not specified | 67.71% |
| Sulfide | Data not specified | Data not specified | Data not specified | 74.13% |
| Chromium (VI) | Data not specified | Higher than SBR/PAC-SBR | Data not specified | 79.24% |
Experimental Protocol for Pollutant Removal [1]:
Sulfated phenolic compounds are created when a sulfate group is attached to a phenolic compound. These are of high interest in drug discovery, both as natural metabolites and as potential pro-drugs [2].
Analytical Technique Comparison for Sulfated Phenolics A key challenge is analyzing these highly polar compounds. The table below compares High-Performance Liquid Chromatography (HPLC) methods based on the search results [2].
| Analysis Method | Stationary Phase | Key Mobile Phase Additives | Pros | Cons |
|---|---|---|---|---|
| Ion-Pairing HPLC | Standard C18 | Phosphate buffer + amine ion-pairing reagents | Increases retention, sharpens peaks for very polar sulfates | Not MS-compatible; complex preparation; can create artifacts |
| Standard Reversed-Phase HPLC | C18, PFP, HILIC | Trifluoroacetic acid, formic acid, ammonium acetate | MS-compatible; simpler mobile phase | Can result in tailing/broad peaks and poor separation for sulfates |
| Optimized HPLC (Recommended) | C18 (e.g., BDS-Hypersil) | Ammonium acetate | MS-compatible; provides sharp peaks and good separation | Method development required to optimize conditions |
Experimental Protocol for Sulfation and Analysis [2]:
While not specific to "phenolic sulfides," natural phenolic compounds are known for their anti-inflammatory properties, which involve the modulation of key intracellular signaling pathways. This mechanism is relevant for new anti-inflammatory drug discovery [3].
The diagram below illustrates the major signaling pathways and molecular targets that phenolic compounds can influence to exert their anti-inflammatory effects.
Based on the analysis, here is a guidance for your research direction:
The table below summarizes the key mechanisms and effects of monobenzone and other studied 4-substituted phenols, which are primarily defined by their oxygen-based ether or alkyl substituents [1] [2] [3].
| Mechanism/Aspect | Monobenzone (MBEH / BOP) | Other 4-Substituted Phenols (e.g., 4-Methoxyphenol, 4-tertbutylphenol) |
|---|---|---|
| Tyrosinase Inhibition | Inhibits tyrosinase activity (MBTH assay) [1] | 8 out of 10 tested phenols inhibited tyrosinase (MBTH assay) [1] |
| Reactive Quinone Formation | Induces glutathione (GSH) depletion, indicative of quinone formation and protein thiol binding [1] [2] | Induces GSH depletion (all tested phenols), indicating a common mechanism of quinone formation [1] |
| Immunological Response | Induces specific T-cell responses against melanocytes and melanoma cells; can act on distant, unexposed sites [1] [2] [3] | Induce specific T-cell responses; 4-tertbutylphenol immune activation is not restricted to pigment cells (like contact sensitization) [1] |
| Cellular Death Pathway | Induces a necrotic death pathway; upregulates melanogenic enzymes [4] | 4-tertbutylphenol induces classical apoptosis; reduces expression of melanogenic enzymes [4] |
| Unfolded Protein Response (UPR) | Activates the UPR in melanocytes, leading to upregulation of IL6 and IL8 [5] | 4-tertbutylphenol also activates the UPR and upregulates IL6 and IL8 [5] |
For researchers looking to build experimental protocols, here are the key methodologies and findings from the studies on 4-substituted phenols.
The core mechanism of 4-substituted phenols involves their oxidation by tyrosinase into reactive quinone species.
The immunological cascade triggered by these phenols links direct chemical toxicity to adaptive immunity.
Different phenols can trigger distinct cellular stress and death pathways.
Since data on this compound is absent from the available literature, a structured research plan can be proposed based on the established framework for 4-substituted phenols.
The following diagram summarizes the multi-step process of how phenols like monobenzone are thought to induce an immune-mediated loss of melanocytes, based on the retrieved studies.
The absence of this compound in the literature presents a clear opportunity for original research.
The table below summarizes the basic identifying information for this compound from the search results.
| Property | Description |
|---|---|
| CAS Number | 5633-55-6 [1] |
| IUPAC Name | 4-phenylsulfanylphenol [1] |
| Molecular Formula | C12H10OS [1] |
| Molecular Weight | 202.27 g/mol [1] |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)O [1] |
| Potential Polymer Applications | Production of plastics, adhesives, and coatings; can improve thermal stability and flame resistance [1]. |
While direct data on this compound is limited, its molecular structure suggests it could function in ways similar to other phenolic and sulfur-containing compounds used in polymer science.
For your comparison guide, you would need to generate experimental data. Below is a proposed framework for the key experiments and a template for presenting the data.
Polymer Sample Preparation
Accelerated Weathering Test
Evaluation of Properties
Once experiments are conducted, results can be summarized in a clear, comparative table.
Table: Comparative Performance of Stabilizers in Polystyrene after 1000 hours of QUV Aging
| Stabilizer (at 0.5% wt) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Yellowness Index (ΔYI) | Molecular Weight Retention (Mw%) |
|---|---|---|---|---|
| This compound | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] |
| Commercial Hindered Phenol | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] |
| Commercial HALS | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] |
| Unstabilized Control | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] | [Your Experimental Data] |
The following diagram illustrates the logical workflow for the proposed experimental protocol to evaluate and compare polymer stabilizers.